2-Bromo-5-cyclobutylpyrazine

Catalog No.
S15971366
CAS No.
1086382-80-0
M.F
C8H9BrN2
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-cyclobutylpyrazine

CAS Number

1086382-80-0

Product Name

2-Bromo-5-cyclobutylpyrazine

IUPAC Name

2-bromo-5-cyclobutylpyrazine

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C8H9BrN2/c9-8-5-10-7(4-11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

VNWBOWOJKOWMJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(C=N2)Br

2-Bromo-5-cyclobutylpyrazine is a chemical compound characterized by its unique bicyclic structure, which includes a pyrazine ring substituted with a bromine atom and a cyclobutyl group. Its molecular formula is C9H10BrN2C_9H_{10}BrN_2, and it has significant implications in organic chemistry due to its potential reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical transformations.

The reactivity of 2-Bromo-5-cyclobutylpyrazine is primarily governed by the bromine substituent, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives .
  • Oxidation Reactions: The compound may also participate in oxidation reactions, although specific pathways depend on the reaction conditions and reagents used.

Synthesis of 2-Bromo-5-cyclobutylpyrazine can be achieved through several methods:

  • Bromination of Cyclobutylpyrazine: This method involves the direct bromination of cyclobutylpyrazine using brominating agents like N-bromosuccinimide under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to construct the pyrazine ring followed by bromination.
  • Functional Group Transformations: Existing derivatives of pyrazine can be modified through functional group interconversions to yield 2-Bromo-5-cyclobutylpyrazine .

2-Bromo-5-cyclobutylpyrazine finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Material Science: Its unique structure may contribute to the development of new materials with specific properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds .

Interaction studies involving 2-Bromo-5-cyclobutylpyrazine focus on its reactivity with biological macromolecules and other small molecules. These studies are crucial for understanding its mechanism of action and potential side effects when used in medicinal chemistry. Preliminary data suggest that the compound may interact with enzymes or receptors, influencing various biochemical pathways .

Several compounds share structural similarities with 2-Bromo-5-cyclobutylpyrazine, including:

  • 5-Bromo-2-(cyclopropyl)pyrazine: Exhibits similar nucleophilic substitution reactions but may show different biological activity profiles due to the smaller cyclopropyl group.
  • 2-Bromo-6-methylpyrazine: This compound has a methyl substituent instead of a cyclobutyl group, which can affect its steric and electronic properties.
  • 5-Cyclobutyl-2-chloropyrazine: A chlorinated analog that may exhibit different reactivity patterns compared to the brominated version.

Comparison Table

CompoundKey FeaturesBiological Activity
2-Bromo-5-cyclobutylpyrazineBrominated, cyclobutyl substituentPotential antimicrobial
5-Bromo-2-(cyclopropyl)pyrazineSmaller cyclopropyl groupVaries by structure
2-Bromo-6-methylpyrazineMethyl substituentVaries by structure
5-Cyclobutyl-2-chloropyrazineChlorinated analogVaries by structure

This table highlights the uniqueness of 2-Bromo-5-cyclobutylpyrazine in terms of its specific substituents and potential applications in medicinal chemistry compared to its analogs. Each compound's unique features contribute to its distinctive reactivity and biological activity profiles.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

211.99491 g/mol

Monoisotopic Mass

211.99491 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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